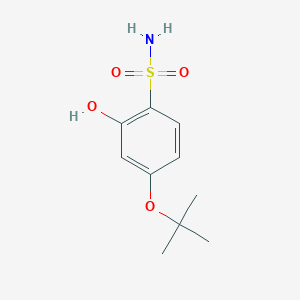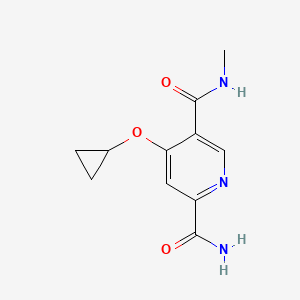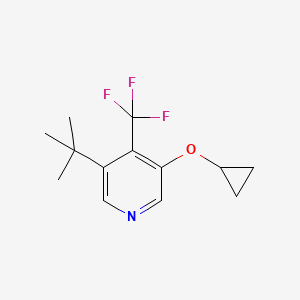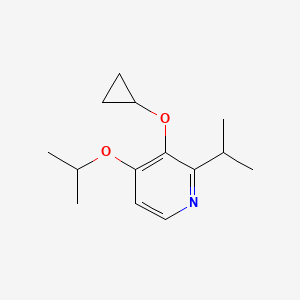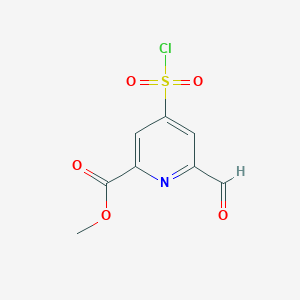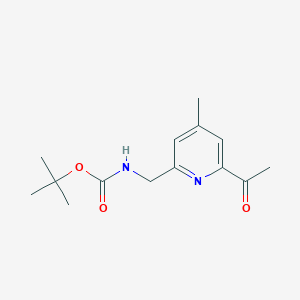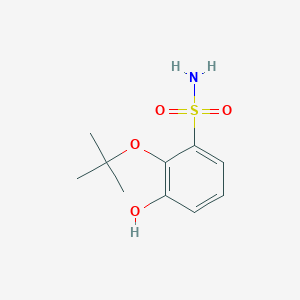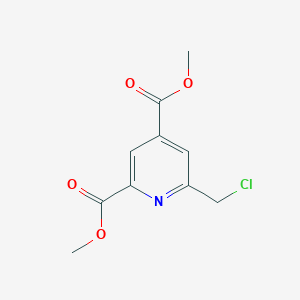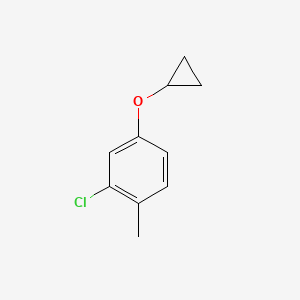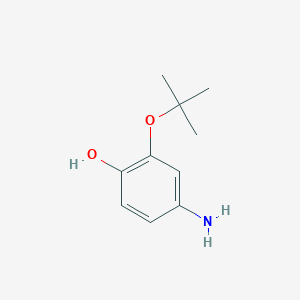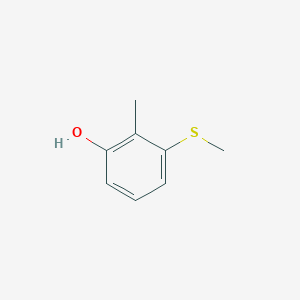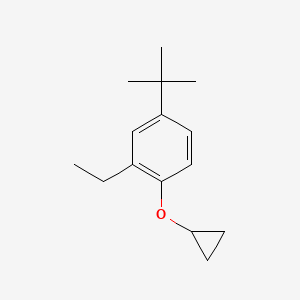
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol It is a derivative of benzene, featuring a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene, cyclopropyl alcohol, and ethyl bromide.
Formation of Cyclopropoxy Group: Cyclopropyl alcohol is reacted with a suitable reagent, such as a strong acid or base, to form the cyclopropoxy group.
Attachment to Benzene Ring: The cyclopropoxy group is then attached to the benzene ring through a substitution reaction, often using a catalyst to facilitate the process.
Introduction of Ethyl Group: Finally, the ethyl group is introduced through an alkylation reaction, typically using ethyl bromide and a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Modulate Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.
Alter Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
4-Tert-butyl-1-cyclopropoxy-2-ethylbenzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-ethylbenzene: Lacks the cyclopropoxy group, resulting in different chemical and physical properties.
2-Tert-butyl-1-cyclopropoxy-4-ethylbenzene: A positional isomer with the same molecular formula but different structural arrangement.
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene: Another positional isomer with variations in the placement of substituents on the benzene ring.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
4-tert-butyl-1-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-10-12(15(2,3)4)6-9-14(11)16-13-7-8-13/h6,9-10,13H,5,7-8H2,1-4H3 |
Clave InChI |
GBGCTHKTLFGQKL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


